Allylhydrazine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

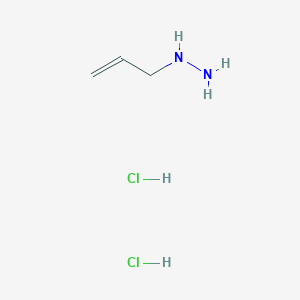

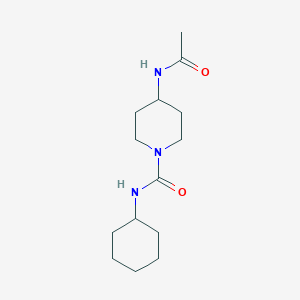

Allylhydrazine Dihydrochloride (CAS: 70629-62-8) is a useful research chemical . It has a molecular weight of 72.11 + 2(36.46) and a molecular formula of C3H8N2·2HCl . The IUPAC name is prop-2-enylhydrazinedihydrochloride . It appears as a light brown solid .

Synthesis Analysis

The synthesis of allyl hydrazine has been investigated and compared in terms of selectivity, reproducibility, and yield . The classical synthetic route, which utilizes allyl halide and hydrazine hydrate as parent substances, has low selectivity and reproducibility . A more effective method tested involves the use of a protecting group strategy by exploiting different Boc-hydrazines . The best results were obtained by employing the route starting with tri-Boc-hydrazine .

Molecular Structure Analysis

The molecular structure of this compound includes a prop-2-enylhydrazine core with two hydrochloride ions . The Canonical SMILES representation is C=CCNN.Cl.Cl . The InChI key is AAQSEEDEVFOVQL-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

This compound has a melting point of 142 - 144°C . It is slightly soluble in acetonitrile and DMSO . It should be stored at -20°C and is hygroscopic .

科学的研究の応用

Tumor Induction Studies

Allylhydrazine dihydrochloride has been investigated for its potential to induce tumors. Studies conducted on Swiss mice showed that this compound given in drinking water led to tumorigenicity, indicating its carcinogenic potential in laboratory animals (Tóth & Nagel, 1976). Another study confirmed these findings, revealing an increased incidence of lung and forestomach tumors in mice treated with 1,1-diallylhydrazine, a related compound (Tóth, Nagel, & Raha, 1981).

Chemical Synthesis and Reactions

This compound has been utilized in chemical synthesis. One study highlighted its reaction with phenylselenenyl sulfate, leading to the formation of phenylseleno substituted pyrazolidines and pyrazole derivatives, showcasing its versatility in organic synthesis (Tiecco et al., 1997).

Imaging Applications

Innovative applications in medical imaging have also been explored. Allylhydrazine, when encapsulated within liposomes, has been shown to detect radical oxidants by ultrasound. This indicates its potential use in molecular imaging for detecting oxidative stress in vivo (Perng et al., 2012).

Synthesis of Anticancer Agents

Allylhydrazine derivatives have been synthesized for potential applications in cancer treatment. For instance, 3-allylthio-6-aminopyridazine derivatives, synthesized from allylhydrazine, showed antiproliferative activities against human liver cancer cells, making them promising candidates for chemotherapy (Lee, Kim, Moon, & Park, 2009).

特性

IUPAC Name |

prop-2-enylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c1-2-3-5-4;;/h2,5H,1,3-4H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQSEEDEVFOVQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chloro-6-fluorobenzyl)-6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2637995.png)

![2-(3-Methylphenyl)-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]ethanone](/img/structure/B2638001.png)

![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2638003.png)

![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)

![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)